5-Methoxy-2,3-dimethyl-1H-indole
Overview
Description
“5-Methoxy-2,3-dimethyl-1H-indole” is an organic compound with the CAS Number: 828-94-4 . It has a molecular weight of 175.23 and its IUPAC name is 2,3-dimethyl-1H-indol-5-yl methyl ether . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “5-Methoxy-2,3-dimethyl-1H-indole” is 1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “5-Methoxy-2,3-dimethyl-1H-indole” are not detailed in the search results, indole derivatives are known to be involved in a variety of reactions. These include condensation reactions , reductive alkylation , and arylation reactions .
Physical And Chemical Properties Analysis
“5-Methoxy-2,3-dimethyl-1H-indole” is a solid at room temperature . It has a molecular weight of 175.23 .
Scientific Research Applications
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Pharmaceutical Research
- Indole derivatives are prevalent moieties present in selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Indoles, both natural and synthetic, show various biologically vital properties .
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Biological Potential of Indole Derivatives
- Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anti-inflammatory Activity
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Anticancer Activity
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Antioxidant Activity
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Anti-HIV Activity
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Antimicrobial Activity
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Antitubercular Activity
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Antidiabetic Activity
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Antimalarial Activity
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Anticholinesterase Activity
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
5-methoxy-2,3-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSTUEGIANKNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232004 | |
Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dimethyl-1H-indole | |
CAS RN |
828-94-4 | |
Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2,3-dimethyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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